

Rotigotine D7 internal standard for LC-MS/MS analysis

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Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride

Cat. No.: B1191652

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Application Note: High-Sensitivity Quantitation of Rotigotine in Human Plasma Using Rotigotine-D7 Internal Standard by LC-MS/MS

Abstract

This application note details a robust, validated protocol for the bioanalysis of Rotigotine in human plasma using Rotigotine-D7 as a Stable Isotope-Labeled Internal Standard (SIL-IS). While traditional methods may use structural analogs (e.g., lamotrigine) or Rotigotine-D3, this guide advocates for the D7-propyl analog to eliminate isotopic contribution (cross-talk) and compensate for matrix effects inherent in low-dose transdermal pharmacokinetics. The method utilizes Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) and positive electrospray ionization (ESI+).

Introduction & Scientific Rationale

Rotigotine is a non-ergoline dopamine agonist delivered via transdermal patch for Parkinson's disease.[1][2][3][4] Its clinical efficacy relies on maintaining stable plasma concentrations, often in the low ng/mL to pg/mL range.

The Necessity of Rotigotine-D7

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the accuracy of the method.

- Why not Analogs? Structural analogs (e.g., 8-OH-DPAT) do not co-elute perfectly with the analyte, leading to different ionization suppression profiles in complex matrices.
- Why D7 over D3? Rotigotine (, MW ~315.47) has naturally occurring isotopes.
 - The M+2 isotope of native Rotigotine can contribute signal to a D2 or D3 internal standard (Isotopic Interference).
 - Rotigotine-D7 (Propyl-d7) introduces a mass shift of +7 Da (323). This wide separation ensures that the isotopic envelope of the high-concentration native drug does not "bleed" into the IS channel, and vice versa, preserving the Lower Limit of Quantitation (LLOQ).

Chemical & Physical Properties

Feature	Analyte: Rotigotine	Internal Standard: Rotigotine-D7
CAS Number	99755-59-6	102120-99-0 (unlabeled ref)
Molecular Formula		
Monoisotopic Mass	315.17 Da	322.21 Da
Precursor Ion (M+H) ⁺	316.2	323.2
LogP (Lipophilicity)	~4.7 (Highly Lipophilic)	~4.7 (Identical extraction behavior)
pKa	~10.6 (Basic amine)	~10.6

Experimental Protocol

Reagents & Materials

- Rotigotine Reference Standard: >99% purity.
- Rotigotine-D7 (IS): >98% isotopic purity (Propyl-d7 labeling recommended).
- Extraction Solvent: Methyl tert-butyl ether (MTBE) – Selected for high recovery of lipophilic amines and clean baseline.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: Acetonitrile (LC-MS Grade).

Stock Solution Preparation

- Stock A (Native): Dissolve 1 mg Rotigotine in 1 mL Methanol (1 mg/mL).
- Stock B (IS): Dissolve 1 mg Rotigotine-D7 in 1 mL Methanol (1 mg/mL).
- Working IS Solution: Dilute Stock B with 50:50 Methanol:Water to a concentration of 10 ng/mL.
 - Note: This concentration should yield a signal intensity ~5-10x the noise at the LLOQ of the analyte.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) often leaves phospholipids that cause ion suppression. LLE provides a cleaner extract for low-level detection.

- Aliquot: Transfer 200 μ L of plasma into a 2.0 mL polypropylene tube.
- Spike IS: Add 20 μ L of Working IS Solution (Rotigotine-D7). Vortex gently for 10 sec.
 - Critical Step: Allow 5 minutes for equilibration. The IS must bind to plasma proteins similarly to the analyte to compensate for recovery losses.
- Buffer: Add 50 μ L of 0.1 M Ammonium Hydroxide (pH ~10).
 - Mechanism:[3] Rotigotine is a base. High pH suppresses ionization (

), rendering it neutral and highly soluble in the organic layer.

- Extract: Add 1.0 mL MTBE. Cap and vortex vigorously for 5 minutes (or shaker at 1200 rpm).
- Separate: Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.
- Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:Water + 0.1% FA). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (UHPLC)

- Column: Phenomenex Gemini-NX C18 (50 x 2.0 mm, 3 µm) or equivalent.
 - Why: High pH stability and excellent retention of basic compounds.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B
 - 2.5 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B
 - 5.0 min: Stop

Mass Spectrometry (ESI+)

- Source: Electrospray Ionization (Positive Mode).
- Spray Voltage: 4500 V.
- Temperature: 500°C.
- MRM Transitions:

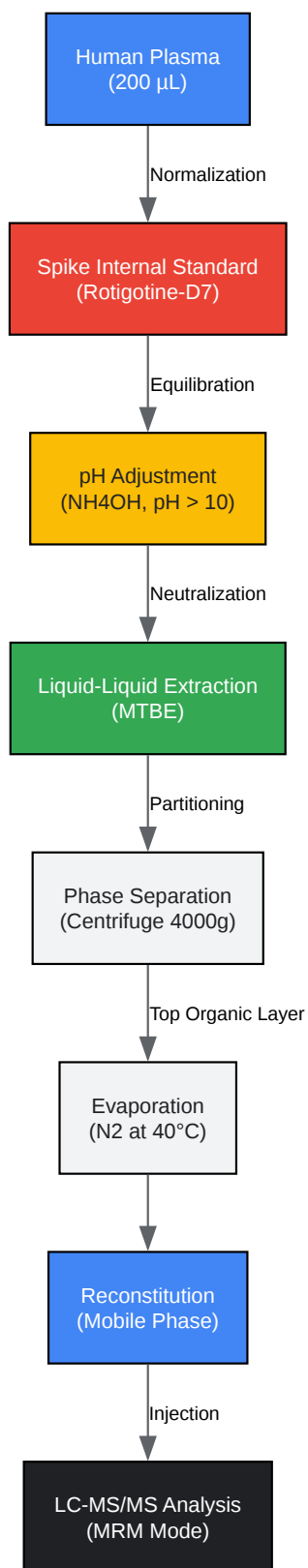
Analyte	Precursor ()	Product ()	Collision Energy (V)	Dwell Time (ms)
Rotigotine	316.2	147.1	35	100
Rotigotine-D7	323.2	147.1*	35	100

- Note on D7 Transition: If the D7 label is on the propyl chain (common), and the fragment 147 corresponds to the tetralin/thiophene core (losing the propyl amine), the fragment will lose the label, resulting in the same product ion (147) as the native. This is acceptable because the precursors are different (316 vs 323). If the label is on the ring, the product would be 154. Always verify the specific labeling position on your CoA.

Visualized Workflows (Graphviz)

Figure 1: Bioanalytical Workflow for Rotigotine

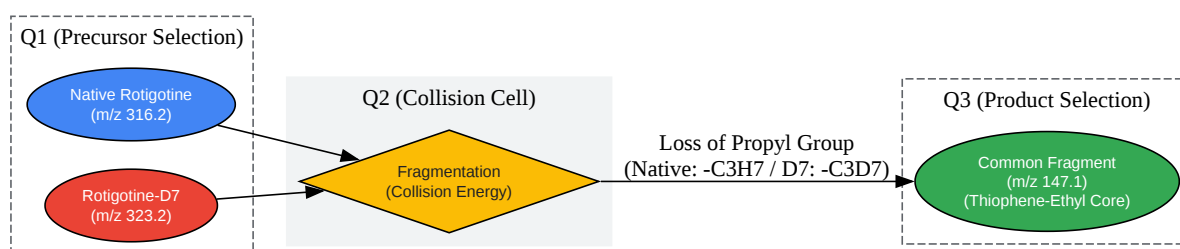
Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.



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Figure 2: MRM Transition Logic

Caption: Mass selection logic distinguishing Native Rotigotine from D7-IS to prevent cross-talk.



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Validation & Troubleshooting

Linearity & Sensitivity

- Range: 0.05 ng/mL to 50 ng/mL.
- Weighting:
linear regression.
- Correlation (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">): > 0.995.[5][6]

Matrix Effects (ME)

Calculate ME using the equation:

- Acceptance: $\pm 15\%$.[7]
- Role of D7: Even if matrix suppression occurs (e.g., -20%), the D7 IS will experience the exact same suppression at the same retention time, correcting the quantified ratio.

Troubleshooting Guide

- Low Recovery: Ensure pH is >10 before adding MTBE. Rotigotine must be uncharged to extract into the organic phase.
- Peak Tailing: Rotigotine is a basic amine. If tailing occurs on C18, add 5mM Ammonium Formate to the aqueous mobile phase to buffer silanol interactions.
- Cross-Talk: If you see D7 signal in the Native channel, check the isotopic purity of your IS. If you see Native signal in the D7 channel, your mass resolution on Q1 may be too wide (ensure unit resolution, 0.7 FWHM).

References

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